![molecular formula C15H13N3O5S B12468287 5,6-dimethyl-2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/new.no-structure.jpg)
5,6-dimethyl-2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-DIMETHYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIMETHYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This involves the nitration of a suitable precursor to introduce the nitro group.
Construction of the Thienopyrimidine Core: This step involves the cyclization of appropriate intermediates under controlled conditions.
Final Assembly: The final step involves coupling the benzodioxole moiety with the thienopyrimidine core under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-DIMETHYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5,6-DIMETHYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-DIMETHYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
4,6-DIMETHYL-2-THIOLPYRIMIDINE: Shares the thienopyrimidine core but lacks the benzodioxole moiety.
1- (2-HYDROXYETHYL)-3,3-DIMETHYLINDOLINO-6’-NITROBENZOPYRYLOSPIRAN: Contains a similar nitrobenzodioxole structure but differs in the core scaffold.
Uniqueness
5,6-DIMETHYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H13N3O5S |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
5,6-dimethyl-2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13N3O5S/c1-6-7(2)24-15-12(6)14(19)16-13(17-15)8-3-10-11(23-5-22-10)4-9(8)18(20)21/h3-4,13,17H,5H2,1-2H3,(H,16,19) |
InChI Key |
BAFQZHWZASALAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(N2)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(1-phenylethyl)piperidine-3-carboxamide](/img/structure/B12468204.png)
![1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene](/img/structure/B12468209.png)
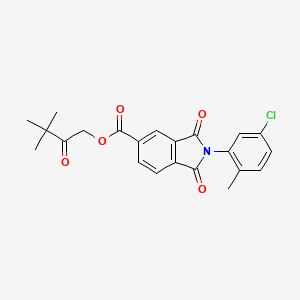
![2-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12468219.png)
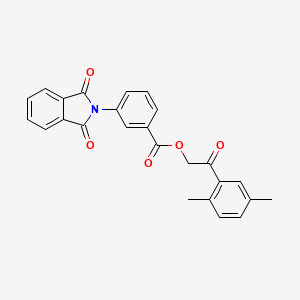
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B12468232.png)
![1,1'-Heptane-1,7-diylbis[3-(4-methoxyphenyl)(thiourea)]](/img/structure/B12468238.png)
![4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12468242.png)
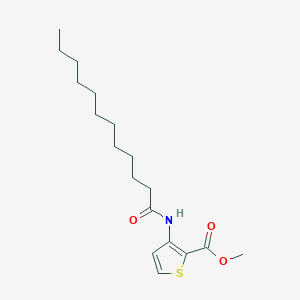
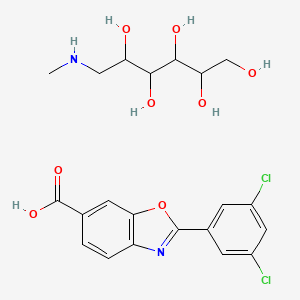
![Sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate](/img/structure/B12468282.png)
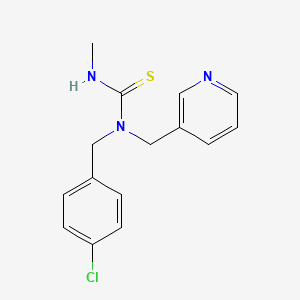
![3-Nitro-4-{2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy}benzenesulfonamide](/img/structure/B12468296.png)
![4-methyl-N-[4-(phenylsulfamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12468297.png)
